

# Spectroscopic Data of Desferrioxamine B2: A Technical Guide

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## Compound of Interest

Compound Name: Miyakamide B2

Cat. No.: B15562041

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data pertaining to desferrioxamine B2. Initial searches for "**Miyakamide B2**" suggest a likely misnomer for the recently identified natural product, desferrioxamine B2. This document will, therefore, focus on the available spectroscopic information for desferrioxamine B2 and its well-characterized parent compound, desferrioxamine B.

While the primary literature detailing the isolation and complete spectroscopic data for desferrioxamine B2 is not widely accessible, this guide furnishes the spectroscopic data for the structurally analogous and commercially available compound, desferrioxamine B, to serve as a valuable reference point for researchers. The methodologies and data presented are foundational for the structural elucidation and characterization of this class of siderophores.

## Mass Spectrometry Data of Desferrioxamine B

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule. For desferrioxamine B, a protonated molecule  $[M+H]^+$  is typically observed.

Parameter	Observed Value
Molecular Formula	C <sub>25</sub> H <sub>48</sub> N <sub>6</sub> O <sub>8</sub>
Calculated m/z	561.3606 (for [M+H] <sup>+</sup> )
Ionization Mode	Electrospray Ionization (ESI)

## NMR Spectroscopic Data of Desferrioxamine B

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following tables summarize the <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for desferrioxamine B, recorded in deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).

**Table 2.1: <sup>1</sup>H NMR Spectroscopic Data of Desferrioxamine B (in DMSO-d<sub>6</sub>)**

Position	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration
CH <sub>3</sub> CO	1.97	s	3H
CH <sub>2</sub>	1.19-1.53	m	18H
CH <sub>2</sub>	2.24-2.33	m	4H
CH <sub>2</sub>	2.55-2.60	m	4H
CH <sub>2</sub>	2.97-3.03	m	4H
CH <sub>2</sub>	3.41-3.49	m	6H
NH	7.77	br s	3H
OH	9.60	br s	3H

**Table 2.2: <sup>13</sup>C NMR Spectroscopic Data of Desferrioxamine B (in DMSO-d<sub>6</sub>)**

Position	Chemical Shift ( $\delta$ ) ppm
CH <sub>3</sub> CO	20.8
CH <sub>2</sub>	23.3, 23.9, 26.2, 26.5, 27.1, 27.9, 28.1, 29.2, 30.2, 30.3
CH <sub>2</sub>	38.9, 39.2
CH <sub>2</sub>	47.2, 47.5
C=O	170.6, 171.7, 172.4, 172.5

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for desferrioxamine-class compounds.

### Mass Spectrometry

High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

- **Sample Preparation:** The purified compound is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. The solution is then diluted to a final concentration of 1-10  $\mu$ g/mL with the mobile phase.
- **Instrumentation:** A high-resolution mass spectrometer is used in positive ion mode.
- **Data Acquisition:** Data is collected over a mass range of m/z 100-1000.

### NMR Spectroscopy

NMR spectra are recorded on a high-field NMR spectrometer, typically operating at 400 MHz or higher for <sup>1</sup>H observation.

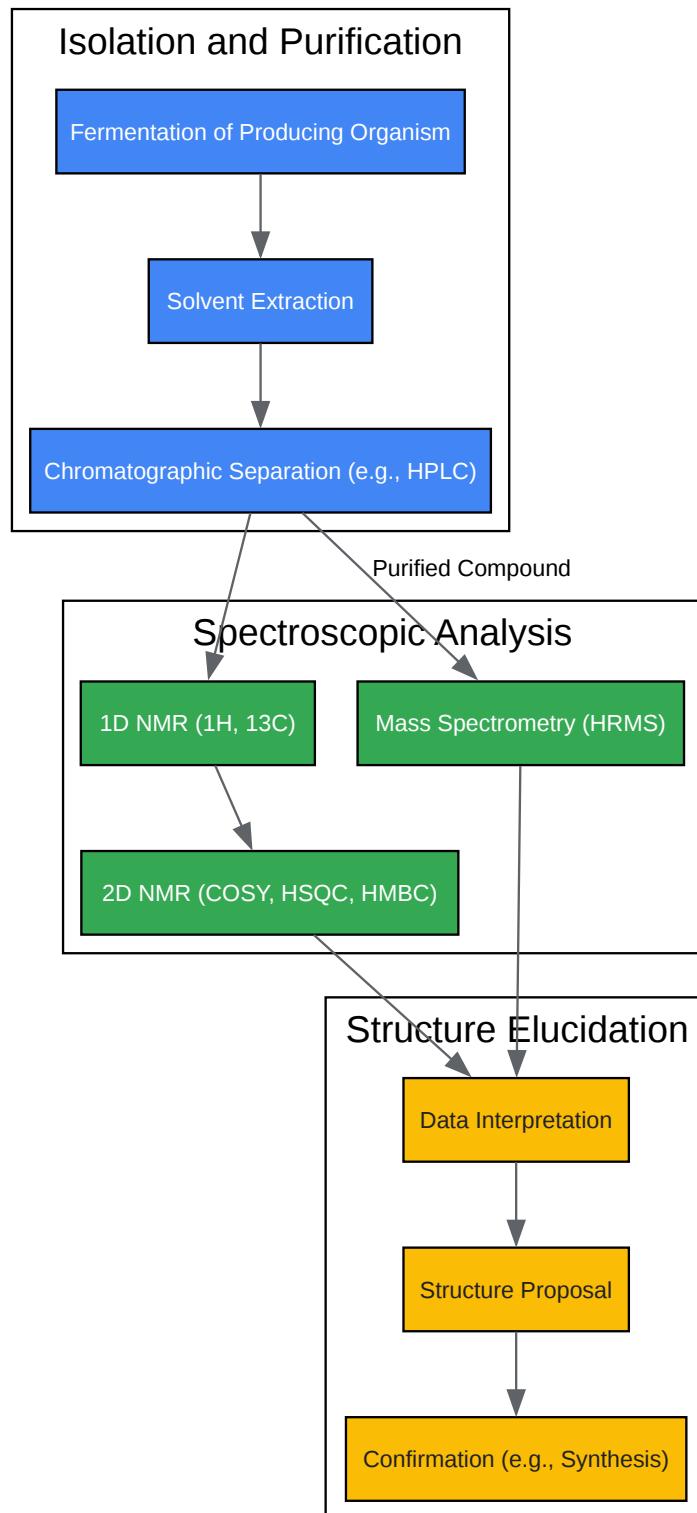
- **Sample Preparation:** Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub>).

- Instrumentation: A high-field NMR spectrometer equipped with a cryoprobe is recommended for enhanced sensitivity, especially for  $^{13}\text{C}$  NMR.
- Data Acquisition:
  - $^1\text{H}$  NMR: A standard pulse sequence is used to acquire the proton spectrum.
  - $^{13}\text{C}$  NMR: A proton-decoupled pulse sequence is used to acquire the carbon spectrum.

## Workflow for Isolation and Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a new natural product like desferrioxamine B2.

## Workflow for Natural Product Characterization

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Caption: A generalized workflow for the isolation, purification, and structural elucidation of novel natural products.

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